5-(5-chloro-2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(5-chloro-2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C15H15ClN2O5 and its molecular weight is 338.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0669493 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Pyrimidine derivatives exhibit significant antitumor activities, as evidenced by the synthesis and testing of various compounds. One study describes the synthesis of a pyrimidine derivative that acts as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). Such findings underscore the potential of pyrimidine derivatives in developing new antitumor agents.
Antimicrobial Effects
Pyrimidine derivatives also demonstrate promising antimicrobial properties. For example, a study on the synthesis of new pyrimidine derivatives revealed compounds with potent antibacterial and anti-inflammatory activities, highlighting the therapeutic potential of these molecules in treating infections and inflammation-related conditions (Abu‐Hashem et al., 2020).
Synthesis Methodologies
The research on pyrimidine derivatives extends to innovative synthesis methodologies, providing valuable insights into the chemical manipulation and structural modification of these compounds. A study detailed a new route for synthesizing 5-(p-hydroxybenzyl)pyrimidines, which could be applied to the preparation of trimethoprim, a broad-spectrum antibacterial agent, indicating the flexibility and applicability of pyrimidine synthesis techniques (Roth et al., 1980).
Properties
IUPAC Name |
5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-17-13(19)10(14(20)18(2)15(17)21)6-8-5-9(16)7-11(22-3)12(8)23-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPRCIOUDOJCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)OC)OC)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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